molecular formula C22H16ClF3N2O2 B4971303 4-chloro-N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide

4-chloro-N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide

Cat. No. B4971303
M. Wt: 432.8 g/mol
InChI Key: UBHMVGIOAKPOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as TFB-TBOA and is known for its ability to inhibit the transport of glutamate, which is a neurotransmitter that plays a crucial role in the functioning of the central nervous system.

Mechanism of Action

The mechanism of action of TFB-TBOA involves the inhibition of the glutamate transporters that are responsible for removing excess glutamate from the synaptic cleft. This leads to an increase in the concentration of glutamate in the synaptic cleft, which can result in enhanced synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFB-TBOA have been extensively studied in animal models and have shown promising results. The compound has been shown to improve cognitive function, reduce seizure activity, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the major advantages of using TFB-TBOA in lab experiments is its ability to selectively inhibit the transport of glutamate without affecting other neurotransmitters. However, the compound has certain limitations such as its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions that can be explored with respect to the use of TFB-TBOA in the field of medicine. One potential application is the use of the compound in the treatment of traumatic brain injury, where it can help to reduce the damage caused by glutamate excitotoxicity. Another potential application is the use of TFB-TBOA in combination with other drugs to enhance their therapeutic effects. Additionally, further research is needed to explore the potential side effects and toxicity of TFB-TBOA at different concentrations.

Synthesis Methods

The synthesis of TFB-TBOA involves a series of complex chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing TFB-TBOA involves the reaction of 4-chloro-N-(2-hydroxyethyl)benzamide with 3-(trifluoromethyl)aniline in the presence of a catalyst such as triethylamine. The resulting product is then treated with acetic anhydride and triethylamine to obtain the final product.

Scientific Research Applications

TFB-TBOA has been extensively studied for its potential applications in the treatment of various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. The compound has been shown to effectively inhibit the transport of glutamate, which can lead to a reduction in the excitotoxicity that is associated with these disorders.

properties

IUPAC Name

4-chloro-N-[2-oxo-2-phenyl-1-[3-(trifluoromethyl)anilino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF3N2O2/c23-17-11-9-15(10-12-17)21(30)28-20(19(29)14-5-2-1-3-6-14)27-18-8-4-7-16(13-18)22(24,25)26/h1-13,20,27H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHMVGIOAKPOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide

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